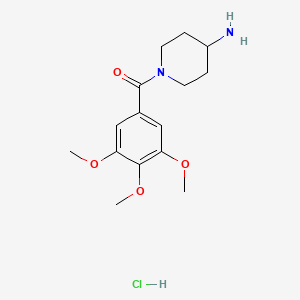amine hydrochloride CAS No. 1158327-81-1](/img/structure/B3085835.png)
[(3,4-Dimethoxyphenyl)methyl](propyl)amine hydrochloride
Übersicht
Beschreibung
(3,4-Dimethoxyphenyl)methylamine hydrochloride is an organic compound with the molecular formula C12H19NO2 .
Molecular Structure Analysis
The IUPAC name for this compound isN-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine hydrochloride. The InChI code is 1S/C12H19NO2.ClH/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3;/h6-7,9,13H,4-5,8H2,1-3H3;1H . Physical And Chemical Properties Analysis
This compound appears as a powder and should be stored at room temperature. It has a molecular weight of245.75 .
Wissenschaftliche Forschungsanwendungen
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin
This study focuses on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of γ-hydroxymethyl groups and the hydride transfer mechanism in the reaction process. While not directly mentioning "(3,4-Dimethoxyphenyl)methylamine hydrochloride," the exploration of related compounds underscores the importance of understanding chemical reactions and mechanisms in lignin degradation, which is crucial for the development of sustainable chemical processes and materials T. Yokoyama, (2015).
Xylan Derivatives and Their Application Potential
This review elaborates on the chemical modification of xylan to produce biopolymer ethers and esters, which have specific properties that depend on functional groups and substitution patterns. The paper discusses the synthesis of novel xylan esters and their potential applications in drug delivery and as paper strength additives, flocculation aids, and antimicrobial agents. Such research indicates the broader potential for chemical compounds, including "(3,4-Dimethoxyphenyl)methylamine hydrochloride," in contributing to the development of new materials and applications K. Petzold-Welcke et al., (2014).
Hydroaminomethylation of Oleochemicals
This comprehensive review discusses the hydroaminomethylation (HAM) of vegetable oils catalyzed by rhodium, leading to the creation of bio-based HAM-products. The study emphasizes the potential of such chemical reactions for generating functionalized bio-based compounds with industrial applications. Although "(3,4-Dimethoxyphenyl)methylamine hydrochloride" is not mentioned, the focus on catalytic processes and the production of value-added chemicals from renewable resources could provide a framework for exploring the applications of similar compounds T. Vanbésien et al., (2018).
Safety and Hazards
Wirkmechanismus
Target of Action
It is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it may interact with the same or similar targets as dopamine in the human body.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3;/h5-6,8,13H,4,7,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTITRXBRFYOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)
![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085791.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3085796.png)
![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)
amine hydrochloride](/img/structure/B3085819.png)
amine hydrochloride](/img/structure/B3085820.png)
![Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085828.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3085840.png)
![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085843.png)

![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3085858.png)
![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085876.png)
amine hydrochloride](/img/structure/B3085882.png)